Esculentoside M
Description
Esculentoside M (EsM) is a triterpenoid saponin isolated from Phytolacca species, notably Phytolacca acinosa and P. americana. Structurally, it belongs to the esculentoside family, characterized by a 30-carbon skeleton with glycosidic substitutions. Its molecular formula is C₄₈H₇₆O₁₈, distinguishing it from other esculentoside variants .
Propriétés
Numéro CAS |
140364-79-0 |
|---|---|
Formule moléculaire |
C17H17K2N3O8S2 |
Poids moléculaire |
1003.1 g/mol |
Nom IUPAC |
2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2,4a-dicarboxylate |
InChI |
InChI=1S/C48H74O22/c1-43(41(62)64-6)9-11-48(42(63)70-40-35(61)32(58)29(55)25(17-50)67-40)12-10-46(4)20(21(48)14-43)13-22(52)36-44(2)15-23(53)37(45(3,19-51)27(44)7-8-47(36,46)5)69-38-33(59)30(56)26(18-65-38)68-39-34(60)31(57)28(54)24(16-49)66-39/h13,21,23-40,49-51,53-61H,7-12,14-19H2,1-6H3/t21-,23+,24-,25-,26-,27?,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |
Clé InChI |
DTFZRJDDQMLMNU-VTLMFQDDSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |
Synonymes |
3-(beta-D-glucopyranosyl(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosyl-11-oxo-30-methyloleanate-12-en-2beta,3 beta,23-trihydroxy-28-oic acid esculentoside M |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Molecular and Chromatographic Properties
The table below compares EsM with key esculentosides and related compounds based on analytical data from high-resolution mass spectrometry (HR-MS) and liquid chromatography (LC):
| Compound | Molecular Formula | Retention Time (min) | Exact Mass [M-H]⁻ (m/z) | MS² Fragments (m/z) |
|---|---|---|---|---|
| Esculentoside A | C₄₂H₆₆O₁₆ | 10.29 | 849.4085 | 703, 541, 423, 179 |
| Esculentoside M | C₄₈H₇₆O₁₈ | 11.62 | 995.4812 | 849, 703, 541, 423 |
| Esculentoside B | C₄₃H₆₈O₁₆ | 10.75 | 863.4241 | 717, 555, 423 |
| Esculentoside H | C₄₇H₇₄O₁₈ | 12.04 | 981.4706 | 835, 673, 541 |
| Phytolaccagenin | C₃₁H₄₈O₇ | 14.37 | 531.3228 | 513, 455, 437 |
Key Observations :
- Molecular Complexity : EsM has a larger molecular formula (C₄₈H₇₆O₁₈) compared to EsA (C₄₂H₆₆O₁₆), suggesting additional hydroxyl or glycosyl groups that may enhance hydrophilicity or receptor binding .
- Retention Time : EsM elutes at 11.62 min, intermediate between EsA (10.29 min) and Esculentoside H (12.04 min). This reflects moderate polarity, likely due to its glycosylation pattern .
- Fragmentation Pattern : Shared MS² fragments (e.g., m/z 423, 541) indicate conserved structural motifs, such as the aglycone core, while differences (e.g., m/z 849 in EsM vs. 703 in EsA) highlight variations in sugar moieties .
Functional Comparison with Esculentoside A and Other Analogues
Anti-Inflammatory Activity
- Esculentoside A : Inhibits IL-1, IL-6, TNF-α, and PGE₂ in macrophages (IC₅₀: 3–12 μM) by suppressing COX-2 and NF-κB pathways .
- Phytolaccagenin (EsM’s aglycone): Demonstrates weaker anti-inflammatory activity than glycosylated esculentosides, underscoring the importance of sugar residues for potency .
Anticancer Potential
- Esculentoside A : Inhibits colorectal cancer cell proliferation (IC₅₀: 16–24 μM) via G0/G1 cell cycle arrest and suppression of migration/invasion by 45–51% .
- Structural Implications for EsM : The larger molecular size of EsM could reduce cell membrane permeability compared to EsA, possibly requiring higher doses for efficacy. However, its glycosylation might enable selective targeting of cancer-specific lectin receptors.
Q & A
Q. What validated methodologies are recommended for isolating Esculentoside M from Phytolacca species with high purity?
Isolation typically involves solvent extraction followed by chromatographic purification. Ethanol or methanol extracts are partitioned using liquid-liquid separation, followed by silica gel or reversed-phase column chromatography. Purity validation requires HPLC-UV/ELSD coupled with NMR for structural confirmation. Researchers should report solvent ratios, column parameters, and purity thresholds (e.g., ≥95%) to ensure reproducibility .
Q. Which analytical techniques are optimal for structural elucidation and quantification of Esculentoside M in biological matrices?
Combine spectroscopic (NMR, IR) and mass spectrometric (LC-MS/MS) methods for structural identification. For quantification, develop a validated LC-MS/MS protocol with internal standardization (e.g., deuterated analogs). Calibration curves should cover physiologically relevant concentrations (e.g., 1–1000 ng/mL), with recovery rates ≥80% in plasma/tissue homogenates .
Q. How do variations in extraction solvents impact Esculentoside M’s bioactivity, and how should these variables be controlled?
Solvent polarity (e.g., ethanol vs. water) affects yield and compound stability. Use a standardized extraction protocol with fixed solvent ratios (e.g., 70% ethanol), temperature (40–60°C), and duration (2–4 hrs). Include solvent blanks in bioassays to rule out interference .
Advanced Research Questions
Q. How should researchers design in vitro and in vivo experiments to assess Esculentoside M’s anti-inflammatory mechanisms?
In vitro: Use LPS-stimulated macrophages (RAW264.7 or primary cells) to measure cytokine suppression (TNF-α, IL-6) via ELISA. Validate target pathways (e.g., NF-κB, MAPK) using Western blot or luciferase reporter assays. In vivo: Employ LPS-induced acute lung injury (ALI) murine models, administering Esculentoside M (5–20 mg/kg, i.p.) pre- or post-LPS challenge. Include positive controls (e.g., dexamethasone) and assess histopathology .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in multivariate studies of Esculentoside M?
Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. For multivariate designs (e.g., time × dose interactions), apply two-way ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .
Q. How can contradictory findings regarding Esculentoside M’s dose-dependent effects be systematically resolved?
Conduct meta-analyses of published IC50 values, stratifying by cell type, exposure time, and assay methodology. Replicate key studies under standardized conditions, using identical reagents and statistical thresholds (e.g., p < 0.01). Explore confounders like endotoxin contamination in in vitro setups .
Q. What validation criteria should guide novel ELISA or LC-MS/MS assay development for Esculentoside M quantification?
Adhere to ICH guidelines: assess linearity (R² ≥ 0.99), precision (CV ≤ 15%), accuracy (85–115% recovery), and sensitivity (LLOQ ≤ 1 ng/mL). Include stability tests (freeze-thaw, short-term storage) and cross-validate with orthogonal methods (e.g., bioactivity assays) .
Q. How do researchers optimize protocols to address Esculentoside M’s solubility challenges in pharmacological studies?
Pre-solubilize in DMSO (≤0.1% final concentration) or use cyclodextrin-based carriers. For in vivo studies, verify solubility in saline/PBS via dynamic light scattering (DLS). Include vehicle controls to exclude excipient effects .
Q. What critical considerations apply when establishing pharmacokinetic parameters for Esculentoside M in preclinical models?
Conduct pilot studies to determine sampling timepoints (0–24 hrs post-dose). Use non-compartmental analysis (NCA) for AUC, Cmax, and Tmax. Assess tissue distribution via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., cytokine levels) .
Q. Which cellular signaling pathways require prioritization when investigating Esculentoside M’s therapeutic potential?
Prioritize pathways implicated in inflammation (NF-κB, MAPK, JAK/STAT) and apoptosis (Bcl-2/Bax). Use CRISPR/Cas9 knockouts or pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB) to validate mechanistic contributions .
Data Presentation Guidelines
- Tables : Include absolute values (e.g., cytokine concentrations) alongside derived metrics (e.g., % inhibition). Annotate statistical significance (e.g., asterisks) and reference methods .
- Figures : Use line graphs for dose-response curves and heatmaps for pathway analysis. Ensure axis labels specify units (e.g., "Concentration (μM)") .
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